N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide - 31949-41-4

N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide

Catalog Number: EVT-4678486
CAS Number: 31949-41-4
Molecular Formula: C16H18N2O3
Molecular Weight: 286.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(Cyclohex-1-enyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-α-(methylsulfinyl)acetamide (8)

Compound Description: This compound serves as a precursor in the synthesis of erythrinane derivatives. Upon heating with toluene-p-sulphonic acid, it undergoes a double cyclization reaction, leading to the formation of the erythrinane skeleton. []

azanium chloride dihydrate

Compound Description: This compound is a hydrated salt characterized by its crystal structure, revealing a network of hydrogen bonds involving the amine function, chloride anion, lattice water molecules, and C=O group. []

8-[N-[2-(3,4-Dimethoxyphenyl)ethyl]-β-alanyl]-5,6,7,8-tetrahydrothieno[3,2-b][1,4]thiazepine Fumarate (KT-362)

Compound Description: This compound (KT-362) is an antiarrhythmic and antihypertensive agent exhibiting vasodilating activity. It demonstrates calcium antagonistic activity by affecting calcium and sodium channel currents. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide

Compound Description: This compound's synthesis utilizes hexanedioic acid monomethyl ester as a starting material. The synthesis process involves a series of chlorination, condensation, and hydrolysis reactions. []

N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide

Compound Description: This compound is an intermediate in the synthesis of isoquinoline fluorine analogues. It exists as a racemic mixture, and its crystal structure is characterized by N—H⋯O hydrogen bonds forming chains along the a-axis direction. []

2-(3,4-Dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(S)-1-phenylethyl]acetamide

Compound Description: This compound was used to investigate the Bischler-Napieralski cyclization reaction. The study observed an unexpected dealkylation during the reaction and investigated the impact of substituents on the C ring. []

L-(5-(3,4-Dimethoxyphenyl)-Pyrazol-3-Yl-Oxypropyl)-3-[N-methyl-N-2-(3,4-dimethoxyphenyl)ethyl-amino] Propane Hydrochloride (KC11346)

Compound Description: This compound (KC11346) was investigated for its pharmacokinetic profile in dog plasma alongside its metabolites, KC12795 and KC12816. The study utilized a high-performance liquid chromatography method for the determination of these compounds. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide

Compound Description: This compound features a sulfonamide group and has been structurally characterized. The crystal structure reveals almost perpendicular phenyl and dimethoxyphenyl rings, stabilized by intermolecular C—H⋯O interactions and C—H ⋯π interactions. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide

Compound Description: This compound has been structurally characterized, revealing a small dihedral angle between the naphthalene and benzene rings. The crystal structure shows stabilization by weak intramolecular C—H⋯O hydrogen bonds and intermolecular C—H⋯O, C—H⋯π, and π–π interactions. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide

Compound Description: This compound's crystal structure shows a dihedral angle between the two aromatic rings and a distorted tetrahedral geometry around the sulfur atom. The crystal packing is stabilized by weak C—H⋯O and π–π interactions. []

N‐[2‐(3,4‐Di­methoxy­phenyl)­ethyl]‐3‐phenyl­acryl­amide

Compound Description: Also known as cinnamoyl dimethyl­dop­amine, this compound's crystal structure reveals a long center-to-center distance and a specific arrangement of neighboring cinnamoyl moieties, contributing to its photostability in the solid state. []

4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate

Compound Description: This compound's crystal structure shows a small dihedral angle between the two benzene rings and stacked rings with a specific centroid-to-centroid distance. []

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

Compound Description: This novel bio-functional hybrid compound was synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. []

(3aS, 7aS)‐2‐[2‐(3,4‐Dimethoxyphenyl)‐Ethyl]‐1,3‐Dioxo‐Octahydro‐Isoindole‐3a‐Carboxylic Acid Methyl Ester

Compound Description: This compound is synthesized using chiral lithium amide base desymmetrization of a ring-fused imide. []

α-[1-[3-[N-[1-[2-(3,4-Dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-α-isopropyl-3,4-dimethoxybenzene-acetonitrile

Compound Description: These verapamil analogues were synthesized with restricted molecular flexibility to investigate the active conformation(s) of the parent drug. []

Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT)

Compound Description: This molecule (EDMT) was synthesized and characterized using various spectroscopic techniques, including UV-Visible, FT-IR, 1H NMR, 13C NMR, DEPT, and mass spectrometry. []

3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511)

Compound Description: DQ-2511 is a new anti-ulcer drug with potent antiulcer activity. It has been investigated for its effects on gastric and duodenal ulcers, general pharmacology, cardiovascular properties, and mechanism of action. [, , , ]

5-Ethyl-1-(3,4-dimethoxyphenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine

Compound Description: This compound's structure and conformation were investigated using NMR and mass spectrometry, revealing a preference for boat-like conformations. []

n-Butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (n-butyl THPM)

Compound Description: Nanocrystalline particles of n-butyl THPM were synthesized using the water/oil microemulsion method, and their properties were characterized using various techniques such as TEM, FT-IR, and TG-DTA-DSC. []

1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

Compound Description: This compound, synthesized from eugenol methyl ether, holds potential as a hybrid drug with simultaneous antitumor, antimalarial, and antiviral properties. []

(E)‐6‐(3,4‐dimethoxyphenyl)‐1‐ethyl‐4‐mesitylimino‐3‐methyl‐3,4‐dihydro‐2(1H)‐pyrimidinone (FK664)

Compound Description: The crystal structure of this compound reveals a planar heterocycle and specific dihedral angles between the benzene rings and the heterocycle. []

8-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound is the final product of a multi-step synthesis starting from N-[2-(3,5-dimethoxyphenyl)ethyl]-trifluoroacetamide. The synthesis involves Vilsmeier formylation, hydrolysis, cyclization, methylation, reduction, demethylation, and phosphorylation steps. []

6,7-Dimethoxy-1-[(halophenoxy)methyl]-1,2,3,4-tetrahydroisoquinolines

Compound Description: These compounds were synthesized from N-[2-(3,4-dimethoxyphenyl)ethyl]-2-chloroacetamide through a multi-step process. []

6-Chloro-2,3,4,5-tetra­hydro-7,8-di­methoxy-1-(4-methoxy­phenyl)-1H-3-benzazepine

Compound Description: This compound was synthesized via an intramolecular condensation reaction and characterized by X-ray diffraction, revealing a half-chair conformation of the seven-membered ring. []

7,8‐Dimethoxy‐1,3,4,5‐Tetrahydro‐2H‐3‐Benzazepin‐2‐one

Compound Description: This compound is synthesized from the lead tetraacetate oxidation of an isoquinoline enamide. []

2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-nicotinamide

Compound Description: This compound, a 1,3,4-thiadiazole derivative, has been synthesized and characterized by X-ray diffraction. Its structure shows a trans configuration with respect to the C=O and N—H bonds, and it exhibits intermolecular hydrogen bonding. [, ]

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline (I)

Compound Description: This compound is a precursor for slow and sustained nitric oxide release agents. It crystallizes with one independent molecule in the asymmetric unit and exhibits both intramolecular and intermolecular hydrogen bonding. []

N-(4-Methylsulfonyl-2-nitrophenyl)-L-phenylalanine (II)

Compound Description: This compound is another precursor for sustained NO-releasing materials and possesses an optically active center. []

6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline (14a)

Compound Description: This compound was synthesized using a Pummerer reaction as a key step, demonstrating the importance of boron trifluoride diethyl etherate in facilitating the cyclization process. [, ]

7,8-Dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine (14b)

Compound Description: This compound, similar to the previous one, was synthesized using a Pummerer reaction, emphasizing the crucial role of boron trifluoride diethyl etherate as an additive for successful cyclization. [, ]

8-Chloro-5-[N-ethyl-N-[2-(3,4-dimethoxyphenyl)ethyl]aminopropionyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate (9b)

Compound Description: This compound, a derivative of KT-362, exhibits potent contractile activity on rabbit iliac artery, likely mediated through H1-histamine receptors. []

2-(2,5-Dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine (25D-NBOMe)

Compound Description: This hallucinogenic substance was identified in blotter papers seized from the drug market. []

2-(4-Ethyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25E-NBOMe)

Compound Description: This compound represents another hallucinogenic substance identified in blotter papers seized from the drug market. []

2-(2,5-Dimethoxy-3,4-dimethylphenyl)-N-(2-methoxybenzyl)ethanamine (25G-NBOMe)

Compound Description: This is another hallucinogenic substance identified in blotter papers seized from the drug market. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide (2a)

Compound Description: This compound is a precursor in the synthesis of N-acylated catecholamines. It reacts with boron tribromide to produce the corresponding catechol derivative. []

7-(4-methoxyphenyl)-9H-furo [2, 3-f] chromen-9-one

Compound Description: This novel flavonoid was isolated from the bark of Millettia ovalifolia and shows significant inhibition of the cytosolic form of bovine carbonic anhydrase-II. []

1-Isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihidroimidazo[5,1-a]isoquinolin-2-ium chloride

Compound Description: This compound, a molecular salt, was synthesized through cyclocondensation of a suitable precursor. Its crystal structure shows a twist-boat conformation of the tetrahydropyridine ring and the formation of centrosymmetric dimers via hydrogen bonding. []

N-[2-(Dimethylamino)ethyl]carboxamides of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids

Compound Description: This series of compounds was synthesized and tested for their cytotoxic activity against various cancer cell lines, showing potent activity in some cases. []

(3,4-Dimethoxyphenyl)(5-(3,4-dimethoxyphenyl)-4-(hydroxymethyl)tetrahydrofuran-3-yl)methanol (2)

Compound Description: Isolated from the leaves and twigs of Mitrephora winitii, this compound demonstrates anti-cancer activity against KB and MCF-7 cells. []

3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2-carboxamides (9a-f)

Compound Description: This series of compounds, characterized by their complex structures with multiple heterocycles and functional groups, were synthesized and evaluated for their antimicrobial activity. []

Properties

CAS Number

31949-41-4

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

InChI

InChI=1S/C16H18N2O3/c1-20-14-6-5-12(10-15(14)21-2)7-9-18-16(19)13-4-3-8-17-11-13/h3-6,8,10-11H,7,9H2,1-2H3,(H,18,19)

InChI Key

GCEWZHZOKCEERL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CN=CC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CN=CC=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.